tert-Butyl (4-methyl-3-nitrophenyl)carbamate
CAS No.: 630410-29-6
Cat. No.: VC3952903
Molecular Formula: C12H16N2O4
Molecular Weight: 252.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 630410-29-6 |
|---|---|
| Molecular Formula | C12H16N2O4 |
| Molecular Weight | 252.27 g/mol |
| IUPAC Name | tert-butyl N-(4-methyl-3-nitrophenyl)carbamate |
| Standard InChI | InChI=1S/C12H16N2O4/c1-8-5-6-9(7-10(8)14(16)17)13-11(15)18-12(2,3)4/h5-7H,1-4H3,(H,13,15) |
| Standard InChI Key | OYZZRHITGOKJDR-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)NC(=O)OC(C)(C)C)[N+](=O)[O-] |
| Canonical SMILES | CC1=C(C=C(C=C1)NC(=O)OC(C)(C)C)[N+](=O)[O-] |
Introduction
Structural and Molecular Characteristics
tert-Butyl (4-methyl-3-nitrophenyl)carbamate belongs to the carbamate family, featuring a phenyl ring substituted with methyl and nitro groups at the 4- and 3-positions, respectively. The Boc group (-OC(O)C(CH₃)₃) attached to the amino nitrogen enhances stability during synthetic procedures. Key structural attributes include:
| Property | Value |
|---|---|
| IUPAC Name | tert-butyl N-(4-methyl-3-nitrophenyl)carbamate |
| Molecular Formula | C₁₂H₁₆N₂O₄ |
| Molecular Weight | 252.27 g/mol |
| SMILES | CC1=C(C=C(C=C1)NC(=O)OC(C)(C)C)N+[O-] |
| InChI Key | OYZZRHITGOKJDR-UHFFFAOYSA-N |
The nitro group at the 3-position introduces electron-withdrawing effects, influencing reactivity in subsequent reduction or substitution reactions .
Synthesis and Analytical Characterization
Synthetic Routes
The primary synthesis involves a multi-step approach:
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Condensation: Reacting 4-methyl-3-nitroaniline with di-tert-butyl dicarbonate (Boc₂O) under basic conditions to install the Boc group.
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Purification: Isolation via column chromatography yields the pure product.
A hydrogenation variant replaces the nitro group with an amine, as demonstrated in patent US20080207616A1:
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Reduction: Catalytic hydrogenation using 10% Pd/C in methanol at ambient conditions converts the nitro group to an amine, forming tert-butyl (3-amino-4-methylphenyl)carbamate .
Analytical Data
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NMR Spectroscopy:
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Mass Spectrometry: ESI-MS shows [M+H]⁺ at m/z 253.1.
Physicochemical Properties
| Property | Value |
|---|---|
| Solubility | Soluble in DCM, THF, methanol; insoluble in water |
| Melting Point | Not reported |
| Stability | Stable under inert atmosphere; sensitive to strong acids/bases |
The Boc group confers lipophilicity (clogP ≈ 2.8), favoring membrane permeability in drug candidates .
Applications in Medicinal Chemistry
Role in Kinase Inhibitor Synthesis
tert-Butyl (4-methyl-3-nitrophenyl)carbamate is a precursor to quinazolinone derivatives, such as those disclosed in US20090118261A1, which inhibit B-Raf—a kinase implicated in melanoma and colorectal cancer . Key steps include:
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Coupling Reactions: Reacting the amine derivative with 2-oxoacetyl intermediates to form urea linkages.
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Biological Activity: Resulting compounds exhibit IC₅₀ values <100 nM against B-Raf V600E mutants .
Anticancer Agent Development
Patent WO2019158550A1 highlights its utility in synthesizing edoxaban intermediates, though direct evidence remains proprietary .
Future Research Directions
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Mechanistic Studies: Elucidate interactions with B-Raf and other kinase targets.
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Derivatization: Explore substitutions at the nitro or methyl positions to enhance selectivity.
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In Vivo Efficacy: Evaluate pharmacokinetics and antitumor activity in preclinical models.
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